molecular formula C7H10O B13556182 3-(Prop-2-yn-1-yl)oxolane

3-(Prop-2-yn-1-yl)oxolane

Cat. No.: B13556182
M. Wt: 110.15 g/mol
InChI Key: QEZVLUPGYYEBDP-UHFFFAOYSA-N
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Properties

Molecular Formula

C7H10O

Molecular Weight

110.15 g/mol

IUPAC Name

3-prop-2-ynyloxolane

InChI

InChI=1S/C7H10O/c1-2-3-7-4-5-8-6-7/h1,7H,3-6H2

InChI Key

QEZVLUPGYYEBDP-UHFFFAOYSA-N

Canonical SMILES

C#CCC1CCOC1

Origin of Product

United States

Biological Activity

3-(Prop-2-yn-1-yl)oxolane, also known as 3-(prop-2-yn-1-yl)oxolane-2,5-dione, is a chemical compound characterized by its unique structure featuring a five-membered lactone ring (oxolane) and a prop-2-yn-1-yl substituent. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry and organic synthesis.

Chemical Structure

The compound has the following molecular formula: C5H6O2C_5H_6O_2 with a CAS number of 98550-42-6. Its structure can be represented as follows:

Structure C5H6O2\text{Structure }\text{C}_5\text{H}_6\text{O}_2

This structure contributes to its unique reactivity, particularly in click chemistry reactions, which are valuable for synthesizing complex molecular architectures.

Antimicrobial Properties

Preliminary studies suggest that 3-(prop-2-yn-1-yl)oxolane exhibits antimicrobial properties . The presence of the alkyne group may enhance its interaction with microbial targets, although specific mechanisms of action remain to be elucidated.

Applications in Drug Development

The oxolane moiety is frequently found in biologically active molecules, indicating that 3-(prop-2-yn-1-yl)oxolane could serve as a scaffold for developing new drug candidates. Research efforts are directed toward modifying this compound to explore its potential as an antimicrobial agent or other therapeutic applications.

Interaction Studies

Interaction studies have focused on understanding how 3-(prop-2-yn-1-yl)oxolane interacts with various biological targets. However, detailed data on specific interactions and biological pathways is still limited.

Comparative Analysis with Similar Compounds

To better understand the biological relevance of 3-(prop-2-yn-1-yl)oxolane, it is useful to compare it with structurally similar compounds. The following table summarizes key features of related compounds:

Compound NameStructure CharacteristicsUnique Features
4-HydroxycoumarinContains a coumarin skeleton with hydroxyl groupKnown for anticoagulant properties
3-(Allyl)oxolane-2,5-dioneSimilar oxolane structure but with an allyl substituentExhibits different reactivity patterns
Propargyl AlcoholAlkyne-containing alcoholUsed as a precursor for various chemical syntheses
1,3-DiphenylpropenoneA diketone compoundExhibits significant biological activity

The uniqueness of 3-(prop-2-yn-1-yl)oxolane lies in its specific combination of alkyne functionality and the oxolane ring structure. This combination influences its reactivity and biological profile compared to these similar compounds.

Case Studies and Research Findings

While specific case studies directly involving 3-(prop-2-yn-1-yl)oxolane are scarce, broader research into oxolane derivatives suggests potential avenues for exploration:

  • Antitumor Activity : Analogous compounds have shown promise in inhibiting tumor growth through various mechanisms, including interference with cellular signaling pathways.
  • Polymer Synthesis : The cyclic anhydride nature of the compound allows for incorporation into polymers that may exhibit unique properties beneficial for biomedical applications.
  • Click Chemistry Applications : The alkyne functionality makes it suitable for click chemistry methodologies, facilitating rapid synthesis of complex molecules that could have therapeutic implications.

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